Regioisomeric Specificity: 4-Pyrazole vs. 5-Pyrazole Attachments Drive Differential Physicochemical Profiles
The compound bears the pyrazole at the 4-position (N-methylpyrazol-4-yl) methylene linker, distinguishing it from the commercially available 5-substituted analog 2-(3,4-dimethoxyphenyl)-N-((1-ethyl-1H-pyrazol-5-yl)methyl)ethanamine (CAS 1004194-32-4) [1]. The 4-substituted pyrazole alters the spatial presentation of the heterocycle relative to the dimethoxyphenyl group, which can influence target binding. In the methyl-1H-pyrazole alkylamine patent series (US 10,071,968 B2), regioisomeric substitution on the pyrazole ring is a critical determinant of dual sigma-1/mu-opioid receptor affinity, with modifications at different positions yielding divergent pharmacological profiles [2].
| Evidence Dimension | Regioisomeric attachment (pyrazole 4-yl vs. 5-yl) and N-alkyl group (methyl vs. ethyl) |
|---|---|
| Target Compound Data | 1-methyl-1H-pyrazol-4-yl substitution pattern; MW 275.35 g/mol |
| Comparator Or Baseline | 1-ethyl-1H-pyrazol-5-yl analog (CAS 1004194-32-4); MW 289.38 g/mol |
| Quantified Difference | Molecular weight difference of 14.03 g/mol; predicted LogP difference of ~0.3 units (based on ChemSpider ACD/LogP predictions) |
| Conditions | Computational physicochemical prediction; patent-derived class-level SAR |
Why This Matters
Regioisomeric purity is critical for lead optimization; procurement of the incorrect regioisomer introduces uncontrolled variables in SAR studies targeting sigma or opioid receptors.
- [1] American Elements. CAS 1004194-32-4: [2-(3,4-dimethoxyphenyl)ethyl][(1-ethylpyrazol-5-yl)methyl]amine. Technical datasheet. Available at: https://www.americanelements.com/cas/1004194-32-4. View Source
- [2] Torrens-Jover A, Mas-Prio J, Almansa-Rosales C, Garcia-Lopez M. Methyl-1H-pyrazole alkylamine compounds having multimodal activity against pain. US Patent US20170305862A1 (US 10,071,968 B2). 2018. View Source
